Eprosartan Myslate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eprosartan mesylate is a pharmaceutical compound primarily used for the treatment of hypertensionBy blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, eprosartan mesylate helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. The solution is then stirred to obtain eprosartan mesylate in glacial acetic acid. The precipitated solid is filtered to obtain the final product .

Industrial Production Methods: Industrial production of eprosartan mesylate often involves techniques to enhance its solubility and dissolution rate. Methods such as micronization, nanoparticle formation, solubilization with surfactants, and encapsulation with hydrophilic polymeric wall materials are employed to improve its bioavailability .

Análisis De Reacciones Químicas

Types of Reactions: Eprosartan mesylate primarily undergoes substitution reactions. It is not metabolized by the cytochrome P450 system and is mainly excreted as an unchanged drug .

Common Reagents and Conditions: The synthesis of eprosartan mesylate involves reagents such as glacial acetic acid and methanesulfonic acid. The reaction conditions typically include temperatures ranging from 10°C to 110°C .

Major Products: The primary product of these reactions is eprosartan mesylate itself, which is used in pharmaceutical formulations for the treatment of hypertension .

Aplicaciones Científicas De Investigación

Eprosartan mesylate has a wide range of scientific research applications:

Mecanismo De Acción

Eprosartan mesylate exerts its effects by blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, eprosartan mesylate inhibits norepinephrine production, further contributing to blood pressure reduction .

Comparación Con Compuestos Similares

- Losartan

- Valsartan

- Telmisartan

- Olmesartan

Comparison: Eprosartan mesylate is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure. Studies have shown that eprosartan mesylate has a greater systolic blood pressure reduction compared to losartan and is equally effective as enalapril and telmisartan in managing hypertension . Its favorable efficacy and tolerability make it a valuable option for treating essential hypertension, especially in patients with isolated systolic hypertension .

Propiedades

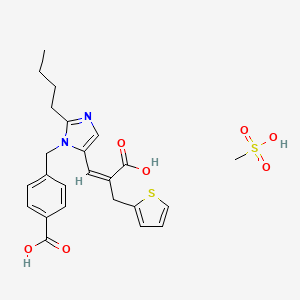

Fórmula molecular |

C24H28N2O7S2 |

|---|---|

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid |

InChI |

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12-; |

Clave InChI |

DJSLTDBPKHORNY-UWRQUICRSA-N |

SMILES isomérico |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O.CS(=O)(=O)O |

SMILES canónico |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)

![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)

![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)

![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)

![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)